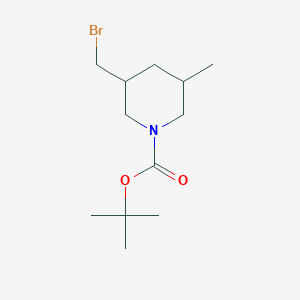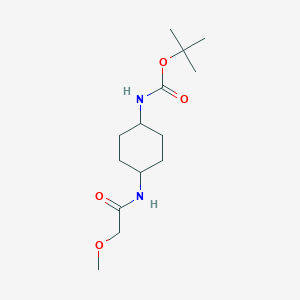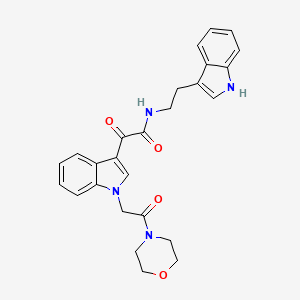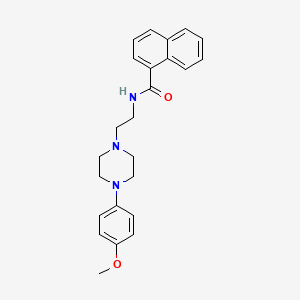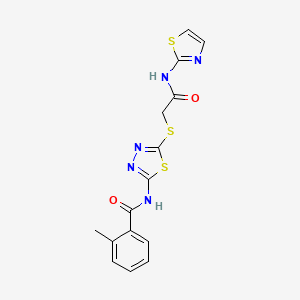
2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride” is a compound with the empirical formula C6H9ClN2O2 and a molecular weight of 176.60 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for “2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride” is CN1C=NC=C1CC(O)=O.Cl . The InChI is 1S/C6H8N2O2.ClH/c1-8-4-7-3-5(8)2-6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H .Physical And Chemical Properties Analysis
“2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride” has a melting point of 207-208 °C . It is soluble in DMSO at 125 mg/mL (707.81 mM) . The compound is a solid and its color ranges from white to off-white .Applications De Recherche Scientifique
Pharmacological Applications
Research on similar compounds has explored their potential as benzodiazepine receptor ligands , highlighting the impact of structural modifications on receptor affinity and activity. Such studies have led to the identification of derivatives with significant binding affinity and in vivo activity, contributing to the development of therapeutic candidates for conditions like senile dementia (Takada et al., 1996).
Neurochemical Research
Compounds structurally related to "2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline" have been evaluated for their alpha-adrenoceptor affinity , which is crucial for understanding their potential neurochemical implications. This research has identified selective alpha 2-adrenoceptor ligands, offering insights into receptor subtypes and their pharmacological targeting (Clark et al., 1990).
Synthetic Chemistry
The compound is relevant in synthetic chemistry, particularly in the solid-phase synthesis of tetrahydroisoquinolines and related structures. These methodologies facilitate the development of diverse chemical libraries for pharmaceutical research and other applications (Hutchins & Chapman, 1996).
Luminescence Research
Investigations into Pb(II) complexes with related compounds have demonstrated unique coordination properties leading to single-component white light luminescence. This research has implications for materials science, highlighting potential applications in lighting and display technologies (Chen et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(3-methylimidazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-16-11-15-8-14(16)10-17-7-6-12-4-2-3-5-13(12)9-17/h2-5,8,11H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLVDZDYIIMOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(3,4-Dichlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2830877.png)

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2830882.png)
![N-(1-cyanocyclopentyl)-2-[4-methoxy-2-(trifluoromethyl)anilino]acetamide](/img/structure/B2830883.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2830884.png)
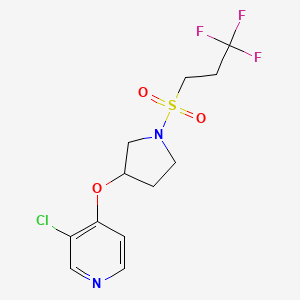
![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2830888.png)
